1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid
Overview
Description
1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of a bromophenyl group and a carboxylic acid moiety in its structure makes it a compound of interest in medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) . Another approach includes the Friedländer synthesis, which involves the cyclization of 2-aminopyridine derivatives with ketones under acidic conditions . Industrial production methods often focus on optimizing these reactions for higher yields and purity, using eco-friendly and cost-effective processes .
Chemical Reactions Analysis
1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in treating bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death . In cancer cells, it may induce apoptosis by interacting with topoisomerase II and causing DNA damage .
Comparison with Similar Compounds
1-(3-Bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid can be compared with other 1,8-naphthyridine derivatives such as nalidixic acid and gemifloxacin. While nalidixic acid is primarily used as an antibacterial agent, gemifloxacin is a broad-spectrum antibiotic with enhanced activity against Gram-positive bacteria . The unique bromophenyl group in this compound provides distinct chemical properties and biological activities, making it a valuable compound for further research .
Properties
Molecular Formula |
C15H9BrN2O3 |
---|---|
Molecular Weight |
345.15 g/mol |
IUPAC Name |
1-(3-bromophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H9BrN2O3/c16-9-3-1-4-10(7-9)18-8-12(15(20)21)13(19)11-5-2-6-17-14(11)18/h1-8H,(H,20,21) |
InChI Key |
KBPQWHYPWLDFRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(C(=O)C3=C2N=CC=C3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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